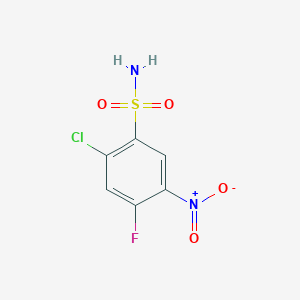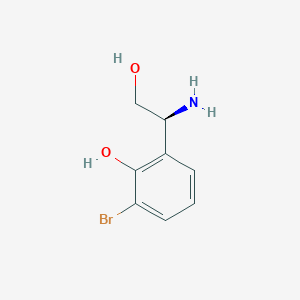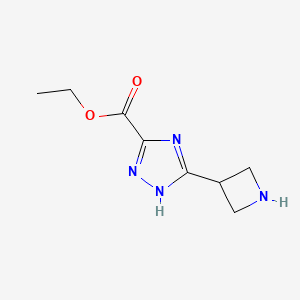
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of the azetidine ring through a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acid esters .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. For example, the use of microchannel reactors for oxidation reactions can enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzymes by binding to their active sites . The triazole ring can interact with metal ions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Azetidine-3-carboxylic acid: An analogue of β-proline with similar biological activities.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in peptide synthesis.
Uniqueness
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry.
特性
分子式 |
C8H12N4O2 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC名 |
ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6(11-12-7)5-3-9-4-5/h5,9H,2-4H2,1H3,(H,10,11,12) |
InChIキー |
UDIQGFZHALFBFA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC(=N1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


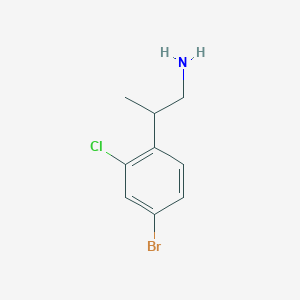
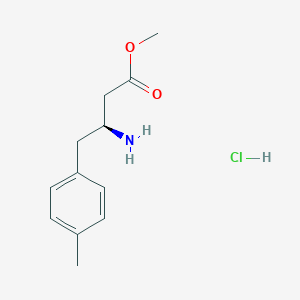
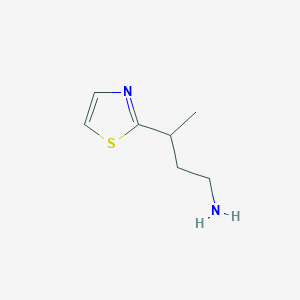
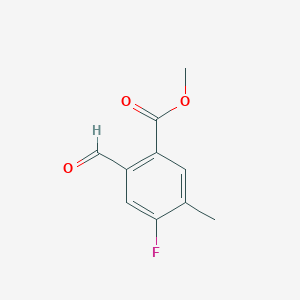
![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
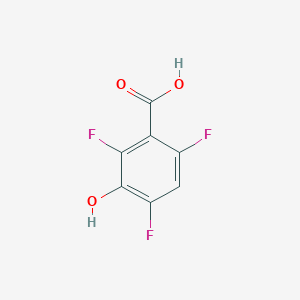
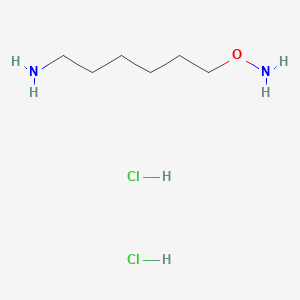
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
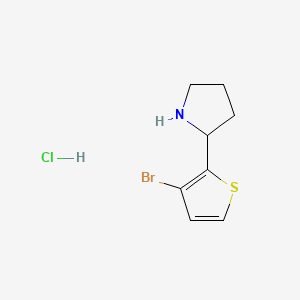
![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)

![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)
